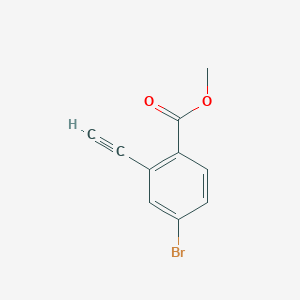

Methyl 4-bromo-2-ethynylbenzoate

Description

Significance of Aryl Halides and Alkynes as Synthons in Organic Synthesis

Aryl halides and alkynes are fundamental building blocks, or synthons, in the toolbox of synthetic chemists.

Aryl Halides : These compounds, where a halogen atom is directly attached to an aromatic ring, are crucial precursors for forming new carbon-carbon and carbon-heteroatom bonds. ontosight.aiscispace.com Their reactivity in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, allows for the construction of complex molecular architectures from simple starting materials. libretexts.orgbiosynth.com The nature of the halogen (I > Br > Cl) influences reactivity, enabling selective transformations on poly-halogenated rings. wikipedia.org

Alkynes : Characterized by a carbon-carbon triple bond, alkynes are highly versatile synthons. organic-chemistry.org The triple bond can undergo a wide variety of transformations, including hydrogenation, hydration, and cycloaddition reactions. organic-chemistry.org Terminal alkynes, which have a hydrogen atom attached to one of the sp-hybridized carbons, are particularly valuable due to the acidity of this proton, allowing for the formation of metal acetylides. This reactivity is central to the Sonogashira coupling, a powerful method for creating C(sp²)–C(sp) bonds. libretexts.orgorganic-chemistry.org

The Methyl Benzoate (B1203000) Core as a Versatile Platform for Derivatization

The methyl benzoate structure is a common and versatile scaffold in organic synthesis. researchgate.net It is typically formed through the acid-catalyzed condensation of benzoic acid and methanol (B129727). researchgate.netresearchgate.net The aromatic ring can undergo electrophilic substitution, while the ester group is susceptible to nucleophilic attack, allowing for a wide range of modifications at either end of the molecule. researchgate.net This adaptability makes substituted methyl benzoates valuable intermediates for creating diverse molecular libraries for drug discovery and materials science. scispace.comrsc.org

Strategic Importance of Bifunctional Molecules in Modern Chemical Research

Bifunctional molecules possess two distinct reactive groups within a single structure. This duality is of immense strategic importance, allowing for sequential or orthogonal chemical transformations. By having two "handles," chemists can construct complex molecules in a more streamlined and efficient manner. In materials science, such molecules can be used to create polymers and other materials with precisely defined properties. In medicinal chemistry, bifunctionality is a key concept in the design of probes and drugs, such as proteolysis-targeting chimeras (PROTACs), which bring a target protein and an E3 ligase into proximity to induce protein degradation.

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrO2 |

|---|---|

Molecular Weight |

239.06 g/mol |

IUPAC Name |

methyl 4-bromo-2-ethynylbenzoate |

InChI |

InChI=1S/C10H7BrO2/c1-3-7-6-8(11)4-5-9(7)10(12)13-2/h1,4-6H,2H3 |

InChI Key |

NUHIQTXVGMRMTJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)C#C |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles

Reactivity at the Aryl Bromine Center

The carbon-bromine bond in Methyl 4-bromo-2-ethynylbenzoate is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of new bonds with high efficiency and selectivity. rsc.org For substrates like this compound, the aryl bromide serves as an electrophilic partner in these transformations. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. fiveable.melibretexts.orgyoutube.com The cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) species. yonedalabs.comchemrxiv.org This is followed by transmetalation with an organometallic reagent and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. fiveable.meyonedalabs.com

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds, particularly for synthesizing biaryl compounds. musechem.com This reaction involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate. libretexts.orgmusechem.com The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling for Biaryl Synthesis

Scope with Diverse Boronic Acid Derivatives

The Suzuki-Miyaura coupling of this compound can be performed with a wide variety of boronic acid derivatives to generate a diverse library of biaryl compounds. The choice of the boronic acid partner significantly influences the properties of the resulting product.

The scope of the reaction includes simple arylboronic acids, such as phenylboronic acid, as well as those bearing either electron-donating or electron-withdrawing substituents. nih.gov Heteroarylboronic acids, including those derived from furan, indole, and pyridine, are also effective coupling partners, providing access to compounds with important structural motifs found in pharmaceuticals and materials science. nih.gov While furanboronic acids can be prone to protodeboronation, suitable reaction conditions can lead to good yields of the coupled products. nih.gov The use of potassium heteroaryltrifluoroborates has also been shown to be effective, sometimes providing higher yields than the corresponding boronic acids. nih.govacs.org

The reactivity of the boronic acid can be influenced by its electronic properties; for instance, electron-withdrawing groups on the boronic acid can increase its Lewis acidity and facilitate transmetalation. libretexts.org The nature of the boronic acid derivative, whether it is a boronic acid, a boronate ester, or a trifluoroborate salt, also plays a role in the reaction's efficiency. libretexts.org

Table 1: Examples of Boronic Acid Derivatives Used in Suzuki-Miyaura Coupling

| Boronic Acid Derivative | Resulting Biaryl Structure | Potential Application Area |

| Phenylboronic Acid | Methyl 4-phenyl-2-ethynylbenzoate | General organic synthesis |

| 4-Methoxyphenylboronic Acid | Methyl 4-(4-methoxyphenyl)-2-ethynylbenzoate | Materials science |

| 3-Pyridylboronic Acid | Methyl 4-(3-pyridyl)-2-ethynylbenzoate | Medicinal chemistry |

| 2-Thienylboronic Acid | Methyl 4-(2-thienyl)-2-ethynylbenzoate | Organic electronics |

| 1-Naphthylboronic Acid | Methyl 4-(1-naphthyl)-2-ethynylbenzoate | Fluorescent probes |

Mechanistic Aspects and Catalytic Cycle Investigations

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle centered around a palladium complex. libretexts.orgyonedalabs.com The key steps are:

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide, in this case, this compound, to a coordinatively unsaturated Pd(0) complex. yonedalabs.comchemrxiv.org This step forms a square-planar Pd(II) intermediate. yonedalabs.com The reactivity order for the halide leaving group is generally I > Br > OTf >> Cl. libretexts.org

Transmetalation: The next step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) center. libretexts.org This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species. organic-chemistry.org

Reductive Elimination: The final step is reductive elimination from the Pd(II) complex, which forms the new carbon-carbon bond of the biaryl product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue. fiveable.meyonedalabs.com

Recent studies have provided deeper insights into the finer details of this mechanism. For instance, it has been established that for aryl bromides, the oxidative addition can occur to a monoligated palladium complex, Pd(PPh3), under catalytic conditions. chemrxiv.org The choice of palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, and the ligands are crucial for the efficiency of the catalytic cycle. rsc.orglibretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. libretexts.orgwikipedia.org This reaction has become a vital tool for the synthesis of aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.org

Buchwald-Hartwig Amination for C-N Bond Formation

Ligand Effects on Amination Efficiency

The choice of phosphine (B1218219) ligand is critical to the success of the Buchwald-Hartwig amination. libretexts.org Different generations of ligands have been developed to improve the scope and efficiency of the reaction.

Early systems utilized monodentate phosphine ligands like P(o-tolyl)3. libretexts.org The development of bidentate phosphine ligands, such as BINAP and DPEPhos, provided more reliable results, especially for primary amines. wikipedia.org More recently, bulky and electron-rich dialkylbiaryl phosphine ligands, like XPhos and RuPhos, have proven to be highly effective, allowing for the coupling of a wide range of amines with aryl chlorides, bromides, and triflates under milder conditions. wikipedia.orgacs.org

The ligand influences several aspects of the catalytic cycle, including the rate of oxidative addition and reductive elimination. acs.org For example, density functional theory (DFT) calculations have shown that for some catalyst systems, the rate-limiting step can be either oxidative addition or reductive elimination, depending on the steric and electronic properties of the ligand. acs.org The use of sterically hindered ligands can promote the formation of the desired C-N bond and prevent undesired side reactions. wikipedia.org The choice of base and solvent is also crucial and often optimized in conjunction with the ligand. nih.gov

Table 2: Common Ligands for Buchwald-Hartwig Amination and Their General Applicability

| Ligand | Structure Type | General Applicability |

| P(o-tolyl)3 | Monodentate Triarylphosphine | "First generation" catalyst, effective for some aryl bromides. |

| BINAP | Bidentate Biarylphosphine | Improved reactivity, good for primary amines and aryl iodides/triflates. wikipedia.org |

| XPhos | Bulky Dialkylbiarylphosphine | Broad scope, highly active for aryl chlorides and bromides. beilstein-journals.org |

| RuPhos | Bulky Dialkylbiarylphosphine | Effective for a wide range of substrates, including challenging couplings. acs.org |

Application in Heterocycle Synthesis

The terminal alkyne functionality of this compound serves as a linchpin for the construction of various heterocyclic systems. The most prominent application is in cycloaddition reactions, particularly in the formation of triazoles, which will be discussed in detail in section 3.2.1.1. Beyond this, the ethynyl (B1212043) group can participate in a range of other cyclization reactions to form diverse heterocyclic cores, which are prevalent in medicinal chemistry and materials science.

Heck and Stille Coupling Reactions

The aryl bromide moiety of this compound is a prime substrate for palladium-catalyzed cross-coupling reactions.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org For this compound, this reaction would typically occur at the C-Br bond, allowing for the introduction of various alkenyl groups at the 4-position of the benzene (B151609) ring. nih.govorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. mdpi.com

The Stille reaction couples the aryl bromide with an organotin compound, also via palladium catalysis. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide array of functional groups, making it suitable for complex molecules. The coupling of this compound with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes) can be used to forge new carbon-carbon bonds at the 4-position. nih.gov

Table 1: Representative Heck and Stille Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 4-Alkenyl-2-ethynylbenzoate |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, Ligand | 4-Substituted-2-ethynylbenzoate |

Kumada and Negishi Coupling Variants

Further expanding the utility of the C-Br bond are the Kumada and Negishi cross-coupling reactions.

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and a nickel or palladium catalyst to couple with the aryl bromide. wikipedia.orgorganic-chemistry.org This method provides a powerful means to form carbon-carbon bonds, particularly for creating biaryl structures or introducing alkyl groups. wikipedia.org

The Negishi coupling involves the reaction of an organozinc compound with the aryl bromide, catalyzed by palladium or nickel. orgsyn.org This reaction is noted for its high functional group tolerance and reactivity, enabling the synthesis of complex molecular architectures from this compound. orgsyn.orgbeilstein-journals.org

Table 2: Representative Kumada and Negishi Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Kumada | Grignard Reagent (R-MgBr) | NiCl₂(dppe) or PdCl₂(dppf) | 4-Alkyl/Aryl-2-ethynylbenzoate |

| Negishi | Organozinc Reagent (R-ZnCl) | Pd(PPh₃)₄ or Pd(dba)₂ | 4-Alkyl/Aryl/Vinyl-2-ethynylbenzoate |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. youtube.comnih.gov

In this compound, the bromine atom is the leaving group. It is activated towards SNAr by two electron-withdrawing groups: the ethynyl group in the ortho position and the methyl ester group in the para position (relative to the bromine). These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, thereby accelerating the reaction. nih.gov This allows for the displacement of the bromine atom by various nucleophiles, such as alkoxides, amines, or thiolates, providing a direct route to highly functionalized benzene derivatives.

Reactivity of the Terminal Ethynyl Group

The terminal alkyne is a versatile functional group renowned for its participation in a wide range of chemical transformations, most notably cycloaddition reactions.

Cycloaddition Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - Click Chemistry)

The terminal ethynyl group of this compound is an ideal participant in cycloaddition reactions. Among these, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent. beilstein-journals.orgnih.gov This reaction, a cornerstone of "click chemistry," involves the reaction between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. nih.govresearchgate.net The reaction is characterized by its high efficiency, mild reaction conditions, and exceptional regioselectivity, proceeding readily in the presence of a copper(I) catalyst. beilstein-journals.orgnih.gov

Utilizing the CuAAC reaction, this compound can be readily converted into a wide array of 1,2,3-triazole derivatives. nih.govbeilstein-journals.org By reacting it with various organic azides (R-N₃), a triazole ring is formed, covalently linking the benzoate (B1203000) scaffold to the "R" group from the azide. researchgate.net This methodology is exceptionally powerful for creating libraries of complex molecules and for bioconjugation applications. nih.gov The resulting triazole products retain the bromine atom and methyl ester group, allowing for further synthetic modifications. arkat-usa.org

Table 3: Synthesis of 1,2,3-Triazoles via CuAAC Reaction

| Reactant A | Reactant B (Example Azides) | Catalyst System (Typical) | Product |

|---|---|---|---|

| This compound | Benzyl (B1604629) Azide | CuSO₄·5H₂O, Sodium Ascorbate | Methyl 4-bromo-2-(1-benzyl-1H-1,2,3-triazol-4-yl)benzoate |

| This compound | Phenyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | Methyl 4-bromo-2-(1-phenyl-1H-1,2,3-triazol-4-yl)benzoate |

| This compound | 1-Azido-4-methylbenzene | CuSO₄·5H₂O, Sodium Ascorbate | Methyl 4-bromo-2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)benzoate |

Bioconjugation and Material Science Implications

The terminal alkyne functionality makes this compound a prime candidate for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. These reactions are foundational to modern bioconjugation and materials science. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click reaction. The terminal alkyne of this compound can react with an organic azide in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov This linkage is widely used to connect molecules in biological systems, for example, to label proteins, nucleic acids, or cell surfaces. researchgate.net The reaction is typically high-yielding and can be performed under mild, often aqueous, conditions. nih.govresearchgate.net The resulting triazole is not merely a linker but is a rigid, aromatic unit that can have its own biological properties.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cellular toxicity associated with copper catalysts, SPAAC was developed. magtech.com.cn This reaction involves a strained cyclooctyne (B158145) instead of a terminal alkyne. While this compound itself is not used directly in SPAAC, it can be coupled with a strained cyclooctyne derivative, or more commonly, the azide partner is attached to a biomolecule and the alkyne is part of a small molecule probe. The principle highlights the utility of the alkyne-azide reaction pair in bioorthogonal chemistry. researchgate.net

Material Science: The ethynyl group is a critical building block for constructing large π-conjugated systems used in organic electronics. organic-chemistry.org Polymers derived from ethynylbenzoic acid have been synthesized and studied. dntb.gov.uaacs.org this compound can be used as a monomer in polymerization reactions, or the alkyne can be used to functionalize existing polymers via click chemistry. nih.govresearchgate.net The presence of the bromine atom provides an additional handle for subsequent cross-coupling reactions (e.g., Suzuki or Sonogashira), allowing for the creation of complex, multi-dimensional polymeric architectures.

Hydration and Hydroamination Reactions

Hydration: The addition of water across the alkyne triple bond, known as hydration, is a fundamental transformation that typically yields carbonyl compounds. The hydration of terminal arylalkynes like this compound is expected to follow Markovnikov's rule, yielding a methyl ketone. This reaction is generally catalyzed by acids or, more efficiently, by transition metal salts, particularly those of gold(I) or mercury(II). mdpi.comnih.gov For alkynes bearing electron-withdrawing groups, gold catalysts have proven to be highly effective. nih.govorganic-chemistry.org The regioselectivity is governed by the electronic polarization of the alkyne, directing the nucleophilic attack of water to the internal carbon. miracosta.edu

Table 1: Examples of Gold-Catalyzed Hydration of Arylalkynes

| Alkyne Substrate | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Ethynyl-4-nitrobenzene | [AuCl(PPh₃)]/AgSbF₆ | CH₂Cl₂/H₂O, rt, 1h | 4-Nitroacetophenone | 98% | mdpi.com |

| 1-Chloro-4-ethynylbenzene | XPhosAuNTf₂ | DCE, 80°C, 1h | 4'-Chloroacetophenone | 94% | organic-chemistry.org |

| Phenylacetylene | (IPr)AuCl/AgOTf | MeOH/H₂O, 60°C, 2h | Acetophenone | 99% | mdpi.com |

Hydroamination: This reaction involves the addition of an N-H bond from an amine across the triple bond. nih.gov For terminal alkynes, gold-catalyzed intermolecular hydroamination with anilines typically yields imines as the Markovnikov addition product, which can be subsequently hydrolyzed to ketones. nih.govunimi.it The reaction scope is broad, but the efficiency can be influenced by the electronic nature of both the alkyne and the amine. nih.govunimi.it Heterogeneous gold catalysts have also been developed for this transformation, offering advantages in catalyst recyclability. unimi.it

Cyclization Reactions (e.g., Intramolecular Cycloadditions or Cycloisomerizations)

The ortho-relationship between the alkyne and the bromo-substituent on the benzene ring makes this compound a suitable precursor for the synthesis of heterocyclic systems via cyclization reactions. A powerful strategy involves a palladium- and copper-catalyzed Sonogashira coupling followed by an in situ cyclization. dntb.gov.uansf.gov

For instance, the molecule could first undergo a Sonogashira coupling with another terminal alkyne. The resulting di-alkyne intermediate, or a derivative thereof, could then cyclize. More directly, coupling with a suitable nucleophile can be followed by intramolecular attack onto the alkyne. For example, coupling with an amine (e.g., o-iodoaniline) could lead to an intermediate that cyclizes to form an indole, while coupling with a phenol (B47542) (e.g., o-iodophenol) could yield a benzofuran. magtech.com.cn The ester group itself does not typically participate directly in these initial cyclizations but remains as a functional handle on the resulting heterocyclic product.

Electrophilic and Nucleophilic Additions to the Alkyne

Electrophilic Additions: Alkynes undergo electrophilic addition reactions, though generally slower than alkenes. libretexts.org For example, the addition of halogens like bromine (Br₂) to an alkyne typically results in the anti-addition to give a trans-dibromoalkene. masterorganicchemistry.com Further addition can lead to a tetrabromoalkane. The reaction of this compound with an electrophile like Br₂ would be expected to yield the corresponding dibromo-styrene derivative. libretexts.org

Nucleophilic Additions: The presence of the electron-withdrawing ester group on the aromatic ring makes the alkyne moiety in this compound more susceptible to nucleophilic attack compared to unsubstituted phenylacetylene. This is a form of Michael addition. tandfonline.com Strong nucleophiles, including highly hindered amines, can add to such electron-deficient alkynes to form enamines. tandfonline.comlibretexts.orgyoutube.com

Transformations of the Methyl Ester Group

The methyl ester group is a classic functional group that can be readily transformed into other functionalities, most commonly a carboxylic acid or a primary alcohol.

Hydrolysis to Carboxylic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-bromo-2-ethynylbenzoic acid, can be achieved under either acidic or basic (saponification) conditions. Basic hydrolysis using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a mixture of water and an alcohol (like methanol (B129727) or ethanol) is a common and efficient method. youtube.com The reaction typically proceeds by heating the mixture under reflux, followed by acidification to precipitate the carboxylic acid product. youtube.compsu.edursc.org

Table 2: Representative Conditions for Saponification of Methyl Benzoates

| Ester Substrate | Conditions | Time | Yield of Acid | Reference |

|---|---|---|---|---|

| Methyl 4-chlorobenzoate | 2% KOH (aq), 200°C | 30 min | 98% | psu.edursc.org |

| Methyl 4-nitrobenzoate | 2% KOH (aq), 200°C | 30 min | 97% | psu.edursc.org |

| Methyl Benzoate | NaOH, H₂O/Methanol, Reflux | 4 h | High | youtube.com |

Reduction to Primary Alcohol

The methyl ester can be reduced to the corresponding primary alcohol, (4-bromo-2-ethynylphenyl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. libretexts.orglibretexts.orgncert.nic.in The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to neutralize the reactive aluminum species and protonate the resulting alkoxide. libretexts.orgucalgary.ca This reduction would leave the alkyne and aryl bromide functionalities intact. rsc.org

Amidation Reactions

There is currently no specific information available in the scientific literature detailing the amidation reactions of this compound. In principle, the methyl ester group could undergo amidation with various amines to form the corresponding amide. This reaction would typically be facilitated by heat or through the use of coupling agents. However, without experimental data, the optimal conditions and the compatibility of this reaction with the bromo and ethynyl functional groups remain undetermined.

Cascade and Multicomponent Reactions Involving Multiple Reactive Sites

Detailed studies on cascade and multicomponent reactions involving this compound are not currently present in the available scientific literature. The presence of three distinct reactive sites—the aryl bromide, the terminal alkyne, and the ester—makes this molecule a theoretically excellent candidate for such complex transformations, which are highly valued for their efficiency in building molecular complexity.

Chemoselective Functionalization Strategies

There is a lack of published research on the chemoselective functionalization of this compound. The development of such strategies would be crucial for selectively transforming one of the reactive moieties while leaving the others intact. For example, palladium-catalyzed cross-coupling reactions could potentially be directed to either the aryl bromide (e.g., Suzuki, Heck, Sonogashira coupling) or the ethynyl group. The selective functionalization would depend heavily on the choice of catalyst, ligands, and reaction conditions.

Tandem Reaction Sequences

No specific tandem reaction sequences starting from this compound have been reported in the peer-reviewed literature. Such sequences, where multiple bond-forming events occur in a single pot without the isolation of intermediates, would be of significant interest for the rapid synthesis of complex heterocyclic structures. The combination of the ethynyl group and the ortho-disposed ester or bromo substituent could, in theory, enable a variety of intramolecular cyclization cascades.

Given the absence of detailed research, the following data tables remain unpopulated.

Data Table: Amidation of this compound

| Amine | Reaction Conditions | Product | Yield (%) | Reference |

|---|

Data Table: Chemoselective Functionalization of this compound

| Reagent(s) | Targeted Site | Product | Yield (%) | Reference |

|---|

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Complex Molecule Construction

The strategic positioning of the bromo and ethynyl (B1212043) functionalities on the benzoate (B1203000) scaffold allows for sequential and site-selective reactions. This control is paramount in multi-step syntheses where precision is required to build intricate molecular frameworks. The compound serves as a linchpin, enabling chemists to introduce complexity and functionality in a controlled manner.

Synthesis of Polycyclic Aromatic Hydrocarbons and Heterocycles

The dual reactivity of the aryl halide and the alkyne group in Methyl 4-bromo-2-ethynylbenzoate makes it an excellent precursor for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and various heterocyclic systems.

Polycyclic Aromatic Hydrocarbons (PAHs): PAHs are compounds containing multiple fused aromatic rings. The synthesis of PAHs often relies on reactions that can form new carbon-carbon bonds to build these ring systems. researchgate.net this compound is well-suited for such constructions. For instance, the ethynyl group can undergo cyclotrimerization with other alkynes to form a new benzene (B151609) ring, or it can participate in intramolecular cyclization reactions after being coupled to another aromatic system via its bromo group. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can link the aryl bromide portion with another alkyne, setting the stage for subsequent annulation reactions to build the polycyclic structure. organic-chemistry.orgepa.gov Bromo-functionalized PAHs are themselves valuable intermediates for creating donor-acceptor materials used in organic electronics. ed.ac.uknih.gov

Heterocycles: Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are foundational in medicinal chemistry and materials science. rsc.org The alkyne moiety of this compound can serve as a key component in cycloaddition reactions. For example, [3+2] cycloadditions with azides can yield triazoles, a common scaffold in pharmaceuticals. uchicago.eduwikipedia.orglibretexts.org Furthermore, transition-metal-catalyzed reactions can facilitate the insertion of the alkyne's C-C triple bond into the C-H bonds of other aromatic precursors, a process known as hydroarylation, to construct a wide array of heterocycles. rsc.org The compound's functionalities allow it to be a precursor in the synthesis of various N-, O-, and S-containing heterocycles, which are prevalent in natural products and bioactive molecules. rsc.orgdigitellinc.com

| Reaction Type | Reactive Site(s) | Potential Product Class |

| Sonogashira Coupling | Aryl Bromide, Ethynyl Group | Aryl Alkynes, Conjugated Enynes |

| [3+2] Cycloaddition | Ethynyl Group | Triazoles, Isoxazoles |

| Intramolecular Annulation | Both | Fused Polycyclic Systems |

| Hydroarylation | Ethynyl Group | Arylalkenes, Heterocycles |

Preparation of Natural Product Analogs and Derivatives

Natural products provide a rich source of inspiration for drug discovery due to their structural diversity and biological activity. However, their total synthesis can be complex and their availability limited. Synthetic building blocks like this compound allow chemists to construct analogs or derivatives of natural products, modifying the original structure to improve potency, selectivity, or pharmacokinetic properties. The compound's reactive handles can be used to introduce the core benzoate structure into a larger molecule or to append side chains onto it, mimicking parts of a natural product's architecture.

For example, the Sonogashira coupling is a vital tool for creating C(sp)-C(sp²) bonds, which are common in natural products and drug molecules. nih.gov The aryl bromide of this compound can be coupled with a terminal alkyne on another synthetic fragment, while its own ethynyl group can be coupled with a different aryl halide, demonstrating its utility in fragment-based synthesis approaches. A related compound, Methyl 4-bromo-3-methylbenzoate, has been used as a starting material in the total synthesis of the natural product (-)-martinellic acid. sigmaaldrich.com This highlights the potential of such bromo-substituted benzoates in the intricate pathways of natural product synthesis.

Scaffold Synthesis for Medicinal Chemistry Research

In medicinal chemistry, a molecular scaffold is the core structure of a compound to which various functional groups are attached. The benzophenone scaffold, for example, is found in numerous molecules with a wide range of biological activities. nih.govrsc.org this compound serves as an excellent scaffold for building libraries of compounds for drug discovery. The aryl bromide and ethynyl group act as orthogonal "handles" for diversification.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the molecule at these two positions, medicinal chemists can synthesize a library of related compounds and test their biological activity. This allows for the exploration of the structure-activity relationship, revealing which parts of the molecule are essential for its therapeutic effect. For example, the bromo- group can be replaced with a variety of substituents using Suzuki or Stille coupling reactions, while the ethynyl group can be transformed into other functionalities or used in "click" chemistry to attach larger moieties.

Privileged Scaffolds: Certain molecular scaffolds appear frequently in known drugs and bioactive compounds and are termed "privileged structures." mdpi.com The substituted benzene ring of this compound can be elaborated into more complex systems that may act as privileged scaffolds for targeting specific biological pathways. The ability to easily create derivatives makes it a valuable starting point for identifying new therapeutic agents. nih.gov

Precursor for Functional Materials

The unique electronic and structural features imparted by the ethynyl group make this compound a promising precursor for the development of advanced functional materials, including polymers and molecular-scale devices.

Polymer Synthesis and Cross-Linking Agents

The carbon-carbon triple bond of the ethynyl group is a reactive functional group that can participate in polymerization reactions. This allows this compound to be used as a monomer for the synthesis of novel polymers with interesting properties.

Polymer Synthesis: Monomers containing terminal ethynyl groups can be polymerized through various methods to create polymers with conjugated backbones. nih.gov These poly(ethynylstyrene)-type polymers often exhibit useful electronic and optical properties. acs.orgacs.org The direct polymerization of functional monomers like this compound allows for the incorporation of specific functionalities directly into the polymer chain. cmu.edu The presence of the bromine atom and the methyl ester group in the resulting polymer provides sites for post-polymerization modification, allowing for the fine-tuning of the material's properties. The introduction of acetylene linkers into polymer backbones is known to influence properties such as solubility, rigidity, and optoelectronic behavior. mdpi.com

Cross-Linking Agents: Cross-linking involves forming chemical bonds between polymer chains to create a more rigid, three-dimensional network structure. The ethynyl group is an effective cross-linking moiety. iaea.org When incorporated into a polymer, either as a comonomer or as a side group, the ethynyl units can react upon heating to form covalent bonds between chains. amanote.comresearchgate.net This process enhances the thermal stability, mechanical strength, and solvent resistance of the material. Cross-linkers incorporated within the polymer chain are particularly effective at promoting cross-linking. nih.gov

| Application | Role of Compound | Resulting Property |

| Monomer | Provides polymerizable ethynyl group | Conjugated polymer with tunable properties |

| Co-monomer | Introduces cross-linkable sites | Enhanced thermal and mechanical stability |

| Post-Polymerization | Bromo/Ester groups for modification | Fine-tuning of polymer characteristics |

Molecular Devices and Sensors

Aryl ethynyl compounds are a significant class of materials in the field of molecular electronics and chemical sensors. Their rigid, rod-like structure and conjugated π-electron system facilitate efficient charge transport and often lead to interesting photophysical properties, such as fluorescence.

Molecular Wires: The extended π-system that can be created by polymerizing or coupling this compound molecules makes them candidates for use as molecular wires in nanoscale electronic devices.

Fluorescent Sensors: The fluorescence of aryl ethynyl compounds can be sensitive to their local environment. This property can be exploited to create chemical sensors. For example, the binding of an analyte (like an ion or another molecule) to a functional group on the aryl ethynyl scaffold can cause a change in its fluorescence intensity or color. Aryl ethynylpyrene derivatives have been successfully used as fluorescent sensors for detecting cyanide ions in aqueous media. researchgate.net Similarly, pyrene derivatives with ethynyl groups have been employed as sensors for nitroaromatic explosives. mdpi.com The functional groups on this compound could be modified to create selective binding sites, making it a potential platform for developing new chemosensors for environmental or biological monitoring. researchgate.net

Organic Electronic Materials

The development of novel organic materials for electronic applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), is a rapidly growing field of research. Conjugated polymers, which feature alternating single and multiple bonds, are a key class of materials in this domain due to their unique electronic and optical properties.

This compound is an ideal monomer for the synthesis of a specific class of conjugated polymers known as poly(phenyleneethynylene)s (PPEs). The bromine and ethynyl functionalities allow for step-growth polymerization through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. The polymerization of this compound would lead to a polymer with a repeating unit containing both an ester group and a bromine atom, offering further sites for post-polymerization modification.

The resulting polymer, a substituted poly(p-phenyleneethynylene), would be expected to exhibit interesting photophysical properties. The extended π-conjugation along the polymer backbone, arising from the alternating phenyl and ethynyl units, typically results in strong absorption and emission in the visible and ultraviolet regions of the electromagnetic spectrum. The presence of the methyl ester group can influence the polymer's solubility and film-forming properties, which are crucial for device fabrication. Furthermore, the electronic properties of the polymer could be fine-tuned by the introduction of different functional groups, potentially leading to materials with tailored energy levels for specific electronic applications.

Table 1: Potential Properties of a Poly(phenyleneethynylene) Derived from this compound

| Property | Expected Characteristic | Rationale |

| Solubility | Good solubility in common organic solvents. | The presence of the methyl ester group can enhance solubility, facilitating solution-based processing for device fabrication. |

| Absorption Spectrum | Strong absorption in the UV-Vis range. | The extended π-conjugated backbone of the PPE structure leads to significant light absorption. |

| Emission Spectrum | Fluorescence in the blue-green region of the spectrum. | PPEs are known for their fluorescent properties, with the emission wavelength depending on the specific substituents and conjugation length. |

| Thermal Stability | Moderate to high thermal stability. | The rigid aromatic and acetylenic backbone contributes to good thermal stability, which is important for device longevity. |

| Film Morphology | Potential for ordered film formation. | The rigid-rod nature of PPEs can promote self-assembly and the formation of ordered domains in thin films, which can enhance charge transport. |

Contributions to Methodological Developments in Organic Chemistry

Beyond its direct application in materials synthesis, the reactivity of this compound can also contribute to the development of new and improved synthetic methods in organic chemistry.

New Catalyst Development

The Sonogashira cross-coupling reaction, which would be central to the utilization of this compound, is an area of continuous research aimed at developing more efficient, robust, and versatile catalyst systems. The reactivity of substrates like this compound, which contains both a bromo and an ethynyl group, can be used as a benchmark to evaluate the performance of new palladium and copper catalysts.

Researchers are constantly seeking catalysts that can operate under milder reaction conditions, with lower catalyst loadings, and with a broader substrate scope. The successful coupling of a sterically hindered and electronically complex substrate like this compound would signify a significant advancement in catalyst design. For instance, developing a catalyst that can selectively react at either the bromo or the ethynyl position would open up new avenues for the controlled synthesis of complex molecules.

Green Chemistry Approaches (e.g., Aqueous Micellar Conditions)

In recent years, there has been a significant push towards developing more environmentally friendly chemical processes, a concept known as "green chemistry." One of the key principles of green chemistry is the use of safer solvents, with water being the most desirable choice. However, many organic reactions, including the Sonogashira coupling, are traditionally carried out in organic solvents due to the poor water solubility of the reactants.

Micellar catalysis has emerged as a promising solution to this problem. organic-chemistry.org In this approach, surfactants are used to form micelles in water, creating nanoscale hydrophobic pockets where the organic reactants can dissolve and react. organic-chemistry.org The use of aqueous micellar conditions for the Sonogashira coupling of aryl bromides has been successfully demonstrated, offering a greener alternative to traditional methods.

This compound, with its hydrophobic aromatic core, would be an excellent candidate for reactions in aqueous micellar media. The development of a successful Sonogashira coupling protocol for this compound under such conditions would not only provide a more sustainable route to its derivatives but also contribute to the broader adoption of green chemistry principles in organic synthesis.

Flow Chemistry Applications

Flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch-wise manner, offers several advantages, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis and subsequent reactions of this compound could be adapted to a flow chemistry setup.

For example, the Sonogashira coupling to synthesize the ethynyl group could be performed in a flow reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This could lead to higher yields, improved purity, and a safer process, especially if the reaction is exothermic. Furthermore, subsequent transformations of this compound, such as its polymerization to form PPEs, could also be integrated into a continuous flow process, enabling the direct synthesis of the polymer from its monomer in a single, streamlined operation. The ability to perform multi-step syntheses in a continuous fashion is a major goal in modern pharmaceutical and materials chemistry, and the chemistry of this compound provides a relevant platform for exploring such applications.

Theoretical and Computational Studies

Electronic Structure Analysis and Frontier Molecular Orbitals (FMOs)

The electronic structure of an organic molecule is fundamental to understanding its reactivity. For methyl 4-bromo-2-ethynylbenzoate, the interplay between the electron-withdrawing methyl ester group, the halogen atom (bromine), and the ethynyl (B1212043) group on the benzene (B151609) ring dictates the distribution of electron density and the nature of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Studies on related compounds, such as substituted diphenylacetylenes, have shown that the introduction of electron-donating or electron-accepting groups significantly influences the energy levels of the HOMO and LUMO. researchgate.net The ethynyl group can act as a weak electron-withdrawing group, while the methyl ester is a moderate electron-withdrawing group. The bromine atom has a dual role, acting as an electron-withdrawing group through its inductive effect and a weak electron-donating group through resonance.

In a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, computational studies have been used to determine the HOMO-LUMO energy gap, which is a crucial parameter for determining the unique features of a compound. researchgate.net The LUMO represents the electron acceptability and susceptibility to nucleophilic attack. researchgate.net For this compound, it is anticipated that the LUMO would be localized primarily on the benzene ring and the ester group, making these sites susceptible to nucleophilic attack. The HOMO, on the other hand, would likely have significant contributions from the ethynyl group and the bromine atom. The precise energy levels of the HOMO and LUMO would determine the molecule's electronic absorption properties and its reactivity in various chemical reactions.

The introduction of different substituents can tune the electronic properties. For instance, replacing a methyl group with an ethynyl group is expected to lower the energy of the LUMO, potentially making the molecule more reactive towards nucleophiles. The analysis of FMOs in similar aromatic compounds provides a framework for predicting the behavior of this compound. rsc.orgresearchgate.netyoutube.comyoutube.com

Reaction Mechanism Elucidation (e.g., Transition State Analysis for Cross-Coupling)

This compound is a versatile building block in organic synthesis, often participating in cross-coupling reactions. A key reaction for its synthesis and subsequent transformations is the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgyoutube.comorganic-chemistry.orggold-chemistry.orgyoutube.com

The mechanism of the Sonogashira coupling is well-established and proceeds through a catalytic cycle involving both palladium and copper catalysts. wikipedia.orgyoutube.com The key steps are:

Oxidative addition: The palladium(0) catalyst reacts with the aryl halide (in this case, a precursor like methyl 4-bromo-2-iodobenzoate) to form a palladium(II) intermediate.

Formation of copper acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. youtube.com

Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.

Reductive elimination: The final product, this compound, is formed, and the palladium(0) catalyst is regenerated. youtube.com

Theoretical studies, such as transition state analysis using Density Functional Theory (DFT), have been employed to investigate the mechanisms of similar cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov These studies calculate the activation energies for each step of the catalytic cycle, identifying the rate-determining step. For a Suzuki-Miyaura reaction involving bromobenzene, the breaking of the C-B bond during transmetalation was found to be the rate-determining step. nih.gov

While specific transition state analysis for the Sonogashira coupling of a precursor to this compound is not available, the principles from related studies can be applied. The electronic nature of the substituents on the aryl halide can influence the rates of oxidative addition and reductive elimination. The presence of the electron-withdrawing methyl ester group in the ortho position could affect the geometry and energy of the transition states.

Prediction of Reactivity and Regioselectivity

The prediction of reactivity and regioselectivity is a crucial aspect of synthetic chemistry. For this compound, the presence of multiple reactive sites—the bromo group, the ethynyl group, and the aromatic ring—makes such predictions essential for planning synthetic routes.

Computational methods, including machine learning models and quantum mechanics-based workflows, have been developed to predict the regioselectivity of reactions like electrophilic aromatic substitution and C-H activation. beilstein-journals.orgnih.govbeilstein-journals.orgnih.govnih.govresearchgate.net These models often rely on calculating the relative energies of reaction intermediates or transition states.

For this compound, the bromine atom is a leaving group in cross-coupling reactions. The ethynyl group can also undergo various transformations, including further cross-coupling, cycloadditions, or hydration. The regioselectivity of reactions on the aromatic ring, such as further substitution, would be influenced by the directing effects of the existing substituents. The bromo and methyl ester groups are generally meta-directing, while the ethynyl group's directing effect is more complex.

Studies on the reactivity of substituted benzoic acids have shown that ortho substituents can have a significant impact on acidity and reactivity due to steric and electronic effects, collectively known as the "ortho effect". researchgate.netyoutube.comkhanacademy.org In this compound, the ortho ethynyl group can influence the reactivity of the ester group and the adjacent C-H bonds.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are important for its physical properties and crystal packing. Conformational analysis of related ortho-substituted methyl benzoates has been performed using techniques like lanthanide-induced shift (LIS) NMR. rsc.org These studies reveal the preferred conformations of the ester group relative to the benzene ring. For this compound, steric hindrance between the ethynyl group and the methyl ester will likely influence the dihedral angle between the ester group and the aromatic ring.

Spectroscopic Property Predictions relevant to reaction monitoring or product analysis

Computational chemistry can be a powerful tool for predicting spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions can be invaluable for reaction monitoring and product characterization.

Theoretical studies on substituted diphenylacetylenes and other aromatic compounds have demonstrated the use of DFT and time-dependent DFT (TD-DFT) to calculate and interpret spectroscopic data. researchgate.netmostwiedzy.pl For this compound, computational methods could predict:

¹H and ¹³C NMR spectra: The chemical shifts would be influenced by the electronic effects of the bromo, ethynyl, and methyl ester groups.

IR spectrum: Characteristic vibrational frequencies for the C≡C triple bond, the C=O of the ester, and the C-Br bond would be expected.

UV-Vis spectrum: The electronic transitions responsible for UV absorption would be related to the HOMO-LUMO gap and can be predicted by TD-DFT calculations.

While experimental spectra for this compound are the ultimate reference, theoretical predictions can aid in their assignment and interpretation. For example, the NIST WebBook provides experimental IR and mass spectra for the related compound methyl 4-bromobenzoate, which can serve as a basis for comparison. nist.gov

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The primary route to Methyl 4-bromo-2-ethynylbenzoate and its analogs is the Sonogashira cross-coupling reaction. thieme-connect.com This well-established method typically involves the palladium- and copper-co-catalyzed reaction of a dihalo-substituted benzoate (B1203000) with a terminal alkyne. Future research in this area is poised to address several key aspects of efficiency and sustainability.

Greener Reaction Media and Catalysts: A significant push in contemporary chemical synthesis is the move towards more environmentally benign reaction conditions. mdpi.com For the synthesis of this compound, this translates to the exploration of water or bio-derived solvents as reaction media, reducing the reliance on volatile organic compounds. numberanalytics.com Furthermore, the development of next-generation palladium catalysts is crucial. Research is focusing on creating highly active catalysts that can be used at very low loadings (in the parts-per-million range), which minimizes cost and residual metal contamination in the final product. acs.org The design of recyclable catalysts, for instance, by immobilizing palladium on solid supports like zeolites or polymers, is another promising avenue for enhancing the sustainability of the synthesis. mdpi.comcsic.es

Alternative Coupling Strategies: While the Sonogashira reaction is robust, the exploration of alternative carbon-carbon bond-forming strategies remains a fertile ground for research. This includes the development of copper-free Sonogashira protocols to prevent the formation of alkyne homocoupling byproducts, and the investigation of other transition-metal-catalyzed cross-coupling reactions. thieme-connect.com The development of catalyst-free methods, potentially initiated by thermal or photochemical means, represents a long-term goal for achieving the ultimate in sustainable synthesis. nih.gov

| Synthetic Strategy | Potential Improvement | Key Research Focus |

| Sonogashira Coupling | Higher efficiency, lower environmental impact | Low-loading Pd catalysts, recyclable catalysts, green solvents (e.g., water) |

| Copper-Free Sonogashira | Reduced byproducts | Development of efficient copper-free catalytic systems |

| Alternative C-C Couplings | Novel reactivity and substrate scope | Exploration of other transition metal catalysts (e.g., Nickel, Cobalt) |

| Catalyst-Free Methods | Ultimate sustainability | Investigation of thermal or photochemical reaction initiation |

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of this compound is largely dictated by its three functional groups. The ethynyl (B1212043) group is a particularly versatile handle for a variety of transformations, most notably cycloaddition reactions.

Advanced Cycloaddition Reactions: The ortho-alkynyl ester motif is a well-known precursor for the synthesis of isocoumarins and related heterocyclic systems through intramolecular cyclization. acs.orgnih.gov Future research will likely focus on expanding the scope of these cyclization reactions to generate a wider variety of complex polycyclic and heterocyclic structures. This could involve the use of novel catalytic systems to control the regioselectivity and stereoselectivity of these transformations. The exploration of [2+2] and [4+2] cycloaddition reactions with different reaction partners will undoubtedly lead to the discovery of novel molecular scaffolds. google.comrsc.org

Post-Synthetic Modification: The bromo substituent on the aromatic ring provides a reactive site for further functionalization through various cross-coupling reactions, such as the Suzuki or Stille coupling. This allows for the introduction of additional diversity into the molecular structure after the initial synthesis of the ethynylbenzoate core. A systematic exploration of these post-synthetic modifications could lead to the rapid generation of libraries of complex molecules for screening in various applications.

Novel Catalytic Systems: The development of new catalytic systems will be paramount to unlocking the full synthetic potential of this compound. This includes the design of catalysts that can selectively activate one functional group in the presence of the others, enabling a more controlled and stepwise approach to the synthesis of complex molecules. For instance, developing a catalyst that facilitates a reaction at the bromo position without affecting the ethynyl or ester groups would be highly valuable. Research into bimetallic catalytic systems and photocatalysis may offer new avenues for achieving such selective transformations. csic.es

Expansion of Applications in Chemical Biology and Advanced Materials

The unique combination of a rigid ethynyl linker and multiple points for functionalization makes this compound an attractive building block for applications in chemical biology and materials science.

Chemical Biology: The ethynyl group is a bioorthogonal handle that can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the specific labeling and tracking of biomolecules in complex biological systems. Future research could involve incorporating this compound into larger molecules, such as peptides or drug candidates, to enable their use as chemical probes for studying biological processes or for targeted drug delivery. The aryl-ethynyl scaffold is also known to be useful in the design of molecular sensors and hosts for ion and molecule recognition. nih.gov

Advanced Materials: In materials science, aryl-ethynyl compounds are important precursors for the synthesis of functional polymers and organic electronic materials. researchgate.net The rigid nature of the ethynyl group can impart desirable properties, such as thermal stability and conductivity, to polymers. This compound could serve as a monomer in polymerization reactions, leading to the formation of novel polymers with tailored electronic and optical properties. The bromo- and ester functionalities offer further opportunities for post-polymerization modification to fine-tune the material's characteristics. Research into the synthesis of conjugated polymers and dendrimers based on this scaffold could lead to the development of new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

| Application Area | Potential Use of this compound | Key Research Focus |

| Chemical Biology | Building block for chemical probes and bioconjugation | Incorporation into biomolecules, development of molecular sensors |

| Advanced Materials | Monomer for functional polymers | Synthesis of conjugated polymers, exploration of electronic and optical properties |

Integration into Automated Synthesis Platforms

The increasing complexity of modern chemical synthesis has spurred the development of automated platforms that can perform reactions, analyze the results, and even optimize the reaction conditions with minimal human intervention. ukri.org The synthesis and subsequent modification of molecules like this compound are well-suited for such automated approaches.

High-Throughput Experimentation: Automated platforms can be used to rapidly screen a wide range of catalysts, ligands, solvents, and bases for the Sonogashira synthesis of this compound, allowing for the rapid identification of optimal reaction conditions. Similarly, the post-synthetic modification of the bromo- and ethynyl groups can be performed in a high-throughput manner to generate large libraries of related compounds for biological or materials screening.

Machine Learning and Predictive Chemistry: The data generated from high-throughput experimentation can be used to train machine learning algorithms to predict the outcomes of chemical reactions. This can significantly accelerate the discovery of new reaction conditions and the design of novel synthetic routes. By integrating automated synthesis with artificial intelligence, it may become possible to design and synthesize new molecules with desired properties in a fully autonomous fashion. The development of such closed-loop systems, where the results of one experiment inform the design of the next, represents a major frontier in chemical research.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-bromo-2-ethynylbenzoate, and how can reaction conditions be optimized for high yield?

- Methodological Answer : this compound can be synthesized via sequential functionalization of a benzoate scaffold. A typical route involves:

- Esterification : Starting with 4-bromo-2-ethynylbenzoic acid, methyl esterification via acid-catalyzed (e.g., H₂SO₄) methanol reflux.

- Halogenation/Functionalization : Bromination at the 4-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions.

- Ethynylation : Sonogashira coupling to introduce the ethynyl group at the 2-position, using Pd catalysts and CuI as a co-catalyst .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF for coupling reactions), temperature (40–80°C for Pd-mediated steps), and stoichiometric ratios (1.2–1.5 eq. of alkyne precursor) to suppress side reactions like alkyne oligomerization.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Chromatography : Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase).

- Spectroscopy : Confirm structure using / NMR (e.g., ethynyl proton at ~2.5–3.0 ppm, ester carbonyl at ~165–170 ppm) and IR (C≡C stretch ~2100 cm) .

- Crystallography : For unambiguous confirmation, grow single crystals (solvent diffusion in EtOAc/hexane) and analyze via X-ray diffraction using SHELXL for refinement .

Advanced Research Questions

Q. How do steric and electronic effects of the ethynyl and bromo substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing bromo group at C4 activates the ring toward electrophilic substitution but deactivates toward nucleophilic attack. The ethynyl group at C2 acts as a strong π-donor, enhancing conjugation and stabilizing transition states in Pd-catalyzed couplings.

- Steric Effects : The linear ethynyl group minimizes steric hindrance at C2, allowing efficient cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids). Use DFT calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals and predict regioselectivity .

- Case Study : Compare coupling efficiency with analogs lacking ethynyl/bromo groups to isolate substituent effects .

Q. What strategies can resolve contradictions in spectroscopic data versus computational modeling for this compound?

- Methodological Answer :

- Data Reconciliation : If NMR shifts deviate from DFT-predicted values (e.g., using Gaussian or ORCA), verify solvent effects (PCM models) and conformational averaging. For crystallographic discrepancies (e.g., bond lengths), refine data with SHELXL using high-resolution (<1.0 Å) datasets .

- Dynamic Effects : Conduct variable-temperature NMR to detect rotameric equilibria or hydrogen bonding. Use QM/MM (quantum mechanics/molecular mechanics) simulations to model dynamic behavior .

Q. How can reaction conditions be tailored to minimize side reactions during the functionalization of the ethynyl group in this compound?

- Methodological Answer :

- Protection/Deprotection : Protect the ethynyl group as a trimethylsilyl (TMS) derivative before bromination to prevent undesired cyclization. Deprotect post-reaction using TBAF (tetrabutylammonium fluoride).

- Catalytic Optimization : For click chemistry (e.g., azide-alkyne cycloaddition), use Cu(I) catalysts with TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to accelerate regioselectivity and reduce Cu-induced side reactions .

- In Situ Monitoring : Employ ReactIR or LC-MS to detect intermediates and adjust reaction parameters (e.g., pH, temperature) in real time.

Q. What computational tools are recommended for predicting the reactivity and stability of this compound in complex reaction environments?

- Methodological Answer :

- Reactivity Prediction : Use DFT (e.g., M06-2X/def2-TZVP) to calculate activation barriers for key steps (e.g., nucleophilic aromatic substitution at C4).

- Solvent Modeling : Apply COSMO-RS to simulate solvent effects on reaction equilibria.

- Degradation Studies : Perform accelerated stability testing (40°C/75% RH) coupled with HPLC-UV to identify degradation products. Model degradation pathways via Autochem or ACD/Percepta .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.